RU 58841
Overview
Description
RU-58841, also known as PSK-3841 or HMR-3841, is a nonsteroidal antiandrogen (NSAA) compound. It was initially developed in the 1980s by the French pharmaceutical company Roussel Uclaf. RU-58841 is primarily known for its potential use as a topical treatment for androgen-dependent conditions such as acne, androgenetic alopecia (male pattern baldness), and hirsutism .
Preparation Methods
Synthetic Routes and Reaction Conditions
RU-58841 can be synthesized through various methods. One common approach involves building the hydantoin moiety or by aryl coupling to 5,5-dimethylhydantoin . The synthetic route typically involves the following steps:
Formation of the Hydantoin Moiety: This step involves the reaction of 3-trifluoromethyl-4-cyanoaniline with an appropriate reagent to form the hydantoin ring.
Aryl Coupling: The hydantoin intermediate is then coupled with 5,5-dimethylhydantoin under specific reaction conditions to form RU-58841.
Industrial Production Methods
Industrial production methods for RU-58841 are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
RU-58841 undergoes various chemical reactions, including:
Oxidation: RU-58841 can be oxidized to form cyanonilutamide (RU-56279) and RU-59416 as metabolites.
Reduction: Reduction reactions can modify the functional groups on the hydantoin ring.
Substitution: Substitution reactions can occur at the aromatic ring or the hydantoin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Cyanonilutamide (RU-56279): A metabolite with significant antiandrogenic activity.
RU-59416: Another metabolite with very low affinity for the androgen receptor.
Scientific Research Applications
Chemistry: Used as a model compound for studying nonsteroidal antiandrogens.
Biology: Investigated for its effects on androgen receptors in various biological systems.
Industry: Potential use in the development of new antiandrogenic drugs and treatments.
Mechanism of Action
RU-58841 operates by inhibiting the binding of dihydrotestosterone (DHT) to androgen receptors in hair follicles. DHT is a hormone associated with hair loss, especially in individuals genetically predisposed to male-pattern baldness. By competitively binding to these receptors, RU-58841 prevents DHT from exerting its effects, thereby mitigating hair loss and promoting hair growth .
Comparison with Similar Compounds
RU-58841 is similar in structure to other nonsteroidal antiandrogens such as RU-58642, nilutamide, flutamide, bicalutamide, and enzalutamide . RU-58841 is unique due to its specific side-chain modifications, which enhance its topical efficacy and reduce systemic side effects .
List of Similar Compounds
RU-58642: Similar structure but different side-chain.
Nilutamide: Related nonsteroidal antiandrogen.
Flutamide: Another nonsteroidal antiandrogen.
Bicalutamide: Commonly used in the treatment of prostate cancer.
Enzalutamide: A newer nonsteroidal antiandrogen with high efficacy.
RU-58841 stands out due to its potential for topical application, making it a promising candidate for treating androgen-dependent skin and hair conditions without significant systemic effects .
Properties
IUPAC Name |
4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBYGDBJECGMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165781 | |
Record name | RU 58841 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154992-24-2 | |
Record name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154992-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RU 58841 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154992242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RU 58841 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RU-58841 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D8FJQ0ADW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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